molecular formula C13H18O2 B14006258 3,4-Dimethyl-3-phenylpentanoic acid CAS No. 2977-39-1

3,4-Dimethyl-3-phenylpentanoic acid

Cat. No.: B14006258
CAS No.: 2977-39-1
M. Wt: 206.28 g/mol
InChI Key: JRGNTPMLTUAAQJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3-phenylpentanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of pentanoic acid, characterized by the presence of two methyl groups and a phenyl group attached to the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3-phenylpentanoic acid typically involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation. The reaction is catalyzed by ruthenium and nickel-supported catalysts. The optimal conditions include a molar ratio of starting materials of 1:1, a 36% aqueous solution of sodium hydroxide, and methanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3-phenylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,4-Dimethyl-3-phenylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbutanal
  • p-Nitropropiophenone
  • p-Methylbenzaldehyde
  • 4-Methylpent-3-en-2-one
  • 4-Chloropentan-2-one
  • 3-Bromo-4-phenylpentanoic acid

Uniqueness

3,4-Dimethyl-3-phenylpentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups on the pentanoic acid backbone differentiates it from other similar compounds and influences its reactivity and applications .

Properties

CAS No.

2977-39-1

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3,4-dimethyl-3-phenylpentanoic acid

InChI

InChI=1S/C13H18O2/c1-10(2)13(3,9-12(14)15)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15)

InChI Key

JRGNTPMLTUAAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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